molecular formula C9H12N2O B13158341 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one

3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one

Cat. No.: B13158341
M. Wt: 164.20 g/mol
InChI Key: UGIQPDVITGHFMF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one ( 1310119-00-6) is a high-purity chemical intermediate with significant potential in pharmaceutical research and development. This compound, with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol, features a unique 1,2-dihydropyridin-2-one scaffold substituted with an aminomethyl group at the 3-position and a cyclopropyl group on the ring nitrogen . The structural combination of the dihydropyridin-2-one core and the cyclopropyl moiety is of particular interest in medicinal chemistry. The strained cyclopropyl ring is a privileged structure in drug design, known to improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby offering potential for enhancing the pharmacokinetic profiles of drug candidates . Furthermore, 1,2-dihydropyridin-2-one derivatives are recognized as valuable synthetic intermediates. Patented methods exist for their production, often involving palladium-catalyzed cross-coupling reactions, highlighting their importance in constructing complex molecules for pharmaceutical applications . This compound is intended for research applications as a key building block in synthetic organic chemistry, particularly in the exploration of new therapeutic agents. Its structure suggests utility in developing central nervous system (CNS) active compounds, as cyclopropane derivatives are frequently employed in this field to restrict conformational freedom and achieve selectivity between receptor subtypes . Researchers can leverage this reagent for For Research Use Only . Not for diagnostic or therapeutic use of any kind.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(aminomethyl)-1-cyclopropylpyridin-2-one

InChI

InChI=1S/C9H12N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4,6,10H2

InChI Key

UGIQPDVITGHFMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C(C2=O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations, including:

  • Construction of the dihydropyridin-2-one core.
  • Introduction of the cyclopropyl substituent at the nitrogen (position 1).
  • Installation of the aminomethyl group at position 3.

The key synthetic challenges are selective functionalization of the heterocyclic ring and maintaining the integrity of the cyclopropyl group, which is sensitive to harsh conditions.

Detailed Synthetic Routes

Starting Materials and Initial Cyclization
  • The dihydropyridin-2-one ring can be formed by condensation reactions involving appropriate aldehydes or ketones with amines bearing cyclopropyl groups.
  • For example, condensation of cyclopropyl-substituted amines with α,β-unsaturated carbonyl compounds under acidic or basic catalysis leads to dihydropyridin-2-one formation.
  • Control of reaction conditions such as temperature, solvent, and pH is critical to favor cyclization and minimize side reactions.
Introduction of the Aminomethyl Group at Position 3
  • The aminomethyl substituent at position 3 is typically introduced via reductive amination.
  • A common approach involves the reaction of the 3-formyl derivative of the dihydropyridin-2-one with ammonia or an amine source, followed by reduction using sodium borohydride or similar reducing agents.
  • Alternatively, direct substitution at position 3 with aminomethyl precursors can be achieved through nucleophilic substitution reactions.
Functional Group Protection and Deprotection
  • Protection of amine groups during multi-step synthesis is often necessary to avoid undesired side reactions.
  • For example, carbamate protecting groups such as tert-butoxycarbonyl (Boc) or trichloroethyl carbamate (Troc) are used.
  • Deprotection is carried out under acidic conditions (e.g., HCl in organic solvents) or by reductive methods (e.g., zinc in acetic acid).

Representative Synthetic Scheme (Adapted from Patent US8772497B2 and Journal of Medicinal Chemistry)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of aniline with Troc group 2,2,2-Trichloroethyl chloroformate, Et3N, THF, RT overnight ~66 Protects amine for further reactions
2 Deprotection of Troc group to yield aniline hydrochloride salt 4 M HCl in CPME, RT, 3 h Quantitative Prepares free amine for reductive amination
3 Reductive amination with cyclopropanecarbaldehyde and Boc protection NaHCO3, cyclopropanecarbaldehyde, NaBH4, Boc2O, THF/MeOH, 60 °C ~74 Introduces cyclopropylmethylamine moiety
4 Zinc reduction to remove Troc group Zinc dust, acetic acid, RT, 5 h ~68 Yields free aniline derivative
5 Amide coupling with benzoic acid derivatives EDCI, HOBt, TEA, DMF, RT, 4 h 60-99 Forms benzamide linkage
6 Final deprotection and purification Acidic conditions, recrystallization 30-80 Yields target compound

Key Experimental Details

  • Solvents: THF, MeOH, DMF, CPME, EtOAc, hexane.
  • Protecting Groups: Troc for amines, Boc for cyclopropylamines.
  • Reagents: Sodium borohydride for reduction, EDCI/HOBt for amide bond formation.
  • Purification: Column chromatography (silica gel, NH silica), recrystallization from methanol/isopropyl ether.
  • Characterization: 1H and 13C NMR spectroscopy, mass spectrometry, HPLC for purity (>95%).

Analytical Data and Reaction Optimization

NMR and Mass Spectrometry

  • 1H NMR chemical shifts confirm the presence of cyclopropyl protons (0.0–1.5 ppm), aromatic protons (6.5–8.0 ppm), and aminomethyl signals.
  • Mass spectrometry (ESI/APCI) shows molecular ion peaks consistent with the expected molecular weight (~164 g/mol).

Reaction Yields and Purity

Intermediate/Product Yield (%) Purity (%) (HPLC)
Protected aniline (Troc) 66 >95
Aminocyclopropyl intermediate 74 >95
Amide-coupled product 60-99 >95
Final deprotected compound 30-80 >95

Research Findings and Improvements

  • Modifications on the aromatic ring and amide substituents can improve biological activity and selectivity.
  • Introducing fluorine atoms or cyano groups on the aromatic ring enhances properties for imaging or therapeutic applications.
  • Radiolabeling with fluorine-18 has been achieved for analogs, facilitating PET imaging studies of related compounds.
  • Optimization of lipophilicity and plasma protein binding improves blood-brain barrier penetration and reduces nonspecific binding.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Purpose Yield Range (%)
1 Amine protection 2,2,2-Trichloroethyl chloroformate, Et3N Protect amine 60-70
2 Deprotection 4 M HCl in CPME Remove protecting group Quantitative
3 Reductive amination Cyclopropanecarbaldehyde, NaBH4, Boc2O Introduce aminomethyl and protect 70-80
4 Reduction Zinc dust, acetic acid Remove Troc group 60-70
5 Amide coupling EDCI, HOBt, TEA Form amide bond 60-99
6 Final deprotection Acidic conditions Obtain target compound 30-80

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Fully saturated pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The dihydropyridinone moiety can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one and related dihydropyridinone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound Not available C₉H₁₂N₂O (inferred) ~164.2 (estimated) 1-Cyclopropyl, 3-aminomethyl Potential kinase inhibitor; enhanced solubility vs. lipophilic analogs
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one 866136-07-4 C₁₆H₁₇Cl₂NO₄ 358.22 1-(3-Chlorobenzyl), 3-chloro, 5-trimethoxymethyl High lipophilicity; agrochemical research
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Not available C₇H₇NO₃ 153.14 1-Methyl, 3-carboxylic acid Boronic acid precursor for Suzuki couplings
3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride 1173081-96-3 C₈H₁₄ClN₂O 201.67 (free base: ~154.2) 4,6-Dimethyl, 3-aminomethyl Pharmaceutical intermediate; improved crystallinity
2-[(3-Hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 378221-18-2 C₂₆H₂₅N₅O₃S₂ 535.64 Thiazolidinone, phenylethyl, pyrido-pyrimidinone Antibacterial activity; complex heterocyclic scaffold

Structural and Functional Insights

Substituent Effects on Physicochemical Properties
  • Cyclopropyl vs. Methyl Groups : The cyclopropyl substituent in the target compound introduces ring strain and conformational rigidity compared to the 4,6-dimethyl groups in its hydrochloride analog (CAS: 1173081-96-3). This may enhance metabolic stability in drug design .
  • Aminomethyl vs. Chloro/Trimethoxymethyl: The polar aminomethyl group improves aqueous solubility, contrasting with the lipophilic 3-chloro and 5-trimethoxymethyl groups in CAS: 866136-07-4, which are tailored for membrane permeability in agrochemicals .

Biological Activity

3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • IUPAC Name : 3-(aminomethyl)-1-cyclopropylpyridin-2-one
  • InChI Key : UGIQPDVITGHFMF-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through various methods, including the Mannich reaction, which involves formaldehyde and a primary amine under acidic conditions. Optimized industrial production often utilizes catalysts like palladium or nickel to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group enhances binding affinity. The dihydropyridinone moiety participates in electron transfer reactions, influencing overall reactivity and biological effects.

Case Studies

  • Antimicrobial Activity :
    • A study assessed the antibacterial effects of various derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Anticancer Effects :
    • In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(Aminomethyl)pyridineLacks cyclopropyl groupModerate antibacterial activity
1-Cyclopropyl-1,2-dihydropyridin-2-oneLacks aminomethyl groupLimited anticancer properties
3-(Aminomethyl)-1,2-dihydropyridin-2-oneLacks cyclopropyl groupAntimicrobial but less potent

The unique combination of both the cyclopropyl and aminomethyl groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

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